4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(19-14-5-2-1-3-6-14)22-10-8-13(9-11-22)16-20-21-17(25-16)15-7-4-12-24-15/h1-7,12-13H,8-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJARKTBOTRYKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction involving formaldehyde and a suitable amine.
Coupling of the Rings: The final step involves coupling the oxadiazole and piperidine rings with N-phenylpiperidine-1-carboxamide under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide can inhibit tumor growth in various cancer cell lines. A notable study reported that certain oxadiazole derivatives displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against human cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal properties. For example, compounds with similar structures have been evaluated for their efficacy against strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth .
Molecular Docking Studies
Molecular docking studies are frequently employed to predict the interaction between 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide and various biological targets. These studies help elucidate the binding affinities of the compound to enzymes or receptors involved in disease pathways. Preliminary results indicate favorable interactions with specific targets that are crucial for cancer progression and microbial resistance .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, impacting metabolic pathways associated with disease states. In vitro assays have been conducted to assess its effects on enzyme activity, revealing potential applications in drug development aimed at modulating metabolic processes.
Case Study 1: Anticancer Efficacy
A study focusing on the synthesis and evaluation of oxadiazole derivatives found that modifications to the furan and piperidine moieties significantly influenced anticancer activity. The synthesized compounds were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. The most effective derivatives exhibited PGIs above 70%, indicating their potential as lead compounds in anticancer drug development .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against clinically relevant pathogens. The results indicated that certain modifications enhanced antibacterial properties significantly. Compounds similar to 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide showed promising results against resistant strains of bacteria, highlighting their therapeutic potential in combating infections .
Mechanism of Action
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Studies
Antifungal Activity :
- LMM11, which shares the 5-(furan-2-yl)-1,3,4-oxadiazole motif with the target compound, demonstrated potent antifungal activity against C. albicans (MIC: 100 µg/mL) . The furan group likely enhances thioredoxin reductase inhibition by facilitating π-π stacking or hydrogen bonding. In contrast, LMM5 (with a 4-methoxyphenyl group) showed reduced efficacy, suggesting the furan moiety is critical for activity .
- The target compound’s piperidine-carboxamide group may improve blood-brain barrier penetration compared to LMM11’s sulfamoylbenzamide, though this requires experimental validation.
The amino-oxobutyl chain in the benzamide analogue () introduces polarity but may increase metabolic instability .
Diverse Applications of Oxadiazole Derivatives :
- Compounds like 5c () highlight the scaffold’s versatility, with substituents dictating activity—e.g., chlorophenyl groups favor anticancer effects, while furan derivatives prioritize antifungal action .
Biological Activity
The compound 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure, and various biological activities of this compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 227.22 g/mol. The structure features a piperidine ring linked to a phenyl group and an oxadiazole moiety substituted with a furan ring. This unique combination of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.22 g/mol |
| Density | 1.303 g/cm³ |
| Boiling Point | 428.8 °C |
| Flash Point | 213.1 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study:
A study evaluated the compound's efficacy against FaDu cells, showing an IC50 value comparable to standard chemotherapeutics like bleomycin. The three-dimensional structure was found to enhance binding interactions with target proteins, improving its anticancer activity .
Anti-inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory and analgesic properties. In animal models, it demonstrated a reduction in inflammatory markers and pain responses similar to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its utility in treating conditions characterized by inflammation and pain .
Antimicrobial Activity
Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis. Further research is needed to elucidate the specific pathways involved .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide. Variations in substituents on the piperidine or oxadiazole rings can significantly influence potency and selectivity against biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
